![molecular formula C9H17N3O B13952645 3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one CAS No. 61155-14-4](/img/structure/B13952645.png)
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one
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Overview
Description
3-Ethyl-1,3,7-triazabicyclo[431]decan-2-one is a chemical compound known for its unique bicyclic structure It belongs to the class of triazabicyclo compounds, which are characterized by a triazabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one typically involves the reaction of ethylamine with a suitable precursor containing the triazabicyclo framework. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions can be carried out in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the reduced form of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,3,7-Triazabicyclo[4.3.1]decan-2-one
- 3-Methyl-1,3,7-triazabicyclo[4.3.1]decan-2-one
- 3-Propyl-1,3,7-triazabicyclo[4.3.1]decan-2-one
Uniqueness
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This ethyl group can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its methyl or propyl counterparts .
Biological Activity
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one (CAS Number: 61155-14-4) is a nitrogen-containing bicyclic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H17N3O
- Molecular Weight : 183.25 g/mol
- Structural Characteristics : The compound features a bicyclic structure that includes three nitrogen atoms within the ring system, contributing to its unique reactivity and biological properties.
Anthelmintic Properties
One of the notable biological activities of this compound is its potential as an anthelmintic agent . Research indicates that compounds in this class can effectively combat parasitic infections, particularly filariasis.
Case Study: Antifilarial Activity
A study published in the Journal of Pharmacy and Pharmacology highlighted the efficacy of a related compound, 3-Ethyl-8-methyl-1,3,8-triazabicyclo(4,4,0)decan-2-one, demonstrating significant antifilarial activity in rodent models. The study suggested that the triazabicyclo structure enhances the compound's interaction with parasitic targets .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes in parasites.
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways in target organisms.
Cytotoxicity Studies
Preliminary cytotoxicity studies indicate that while this compound exhibits biological activity against parasites, it also requires careful evaluation for potential toxicity in mammalian cells.
Study Type | Findings |
---|---|
Cytotoxicity Assay | Moderate toxicity observed in cultured cells |
Anthelmintic Efficacy | Significant reduction in parasite viability |
Toxicological Data
While specific toxicological data for this compound is limited, related compounds have demonstrated varying degrees of toxicity depending on their structure and substituents.
Safety and Handling
Safety data sheets (SDS) indicate that precautions should be taken when handling this compound due to its potential toxicity .
Properties
CAS No. |
61155-14-4 |
---|---|
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C9H17N3O/c1-2-11-5-3-8-7-12(9(11)13)6-4-10-8/h8,10H,2-7H2,1H3 |
InChI Key |
BEAUMSNMNIZTJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2CN(C1=O)CCN2 |
Origin of Product |
United States |
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